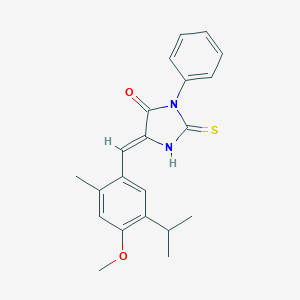
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research for its ability to bind to amyloid fibrils, which are abnormal protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. ThT has been extensively studied for its potential applications in the development of diagnostic tools and therapeutic agents for these diseases.
Mecanismo De Acción
ThT binds to amyloid fibrils through hydrophobic interactions with the exposed beta-sheet structure of the fibrils. This binding induces a conformational change in ThT, which results in a significant increase in its fluorescence intensity. The fluorescence of ThT is highly sensitive to the conformation of the amyloid fibrils, which allows for the detection and quantification of amyloid fibrils in biological samples.
Biochemical and physiological effects:
ThT is a relatively safe compound that has low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. However, ThT can interfere with certain biochemical assays, such as enzyme activity assays, due to its ability to bind to proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ThT has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its relatively low cost. However, ThT also has some limitations, including its potential interference with certain biochemical assays, its limited ability to detect small amounts of amyloid fibrils, and its potential toxicity to cells and tissues at high concentrations.
Direcciones Futuras
There are several future directions for the use of ThT in scientific research. One direction is the development of new diagnostic tools for detecting amyloid fibrils in biological samples, such as blood and urine, which can provide a non-invasive and cost-effective approach for the early diagnosis of diseases. Another direction is the development of new therapeutic agents that can prevent or reduce amyloid fibril formation, which can potentially lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research to understand the mechanism of amyloid fibril formation and the role of ThT in this process, which can provide new insights into the pathogenesis of these diseases.
Métodos De Síntesis
ThT can be synthesized through a multi-step process that involves the reaction of 2-methylbenzaldehyde with isopropylamine to form 5-isopropyl-2-methylbenzaldehyde, which is then reacted with 4-methoxybenzylamine to form 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-methylbenzaldehyde. This compound is then reacted with thiosemicarbazide to form 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, which is the final product.
Aplicaciones Científicas De Investigación
ThT is widely used in scientific research for its ability to bind to amyloid fibrils, which are abnormal protein aggregates that are associated with various diseases. ThT has been used to develop diagnostic tools for detecting amyloid fibrils in biological samples, such as cerebrospinal fluid and brain tissue, which can help in the early diagnosis of diseases such as Alzheimer's disease and Parkinson's disease. ThT has also been used to study the mechanism of amyloid fibril formation and to identify potential therapeutic agents that can prevent or reduce amyloid fibril formation.
Propiedades
Fórmula molecular |
C21H22N2O2S |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H22N2O2S/c1-13(2)17-11-15(14(3)10-19(17)25-4)12-18-20(24)23(21(26)22-18)16-8-6-5-7-9-16/h5-13H,1-4H3,(H,22,26)/b18-12- |
Clave InChI |
MMEGLBYDBDAKJI-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)C(C)C)OC |
SMILES |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C(C)C)OC |
SMILES canónico |
CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)

![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)